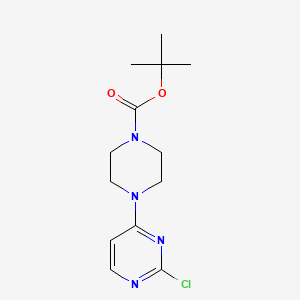

Tert-butyl 4-(2-chloropyrimidin-4-yl)piperazine-1-carboxylate

Overview

Description

The compound "Tert-butyl 4-(2-chloropyrimidin-4-yl)piperazine-1-carboxylate" is a chemical entity that is part of a broader class of nitrogenous compounds with potential applications in pharmaceuticals. While the specific compound is not directly described in the provided papers, similar compounds with tert-butyl piperazine-1-carboxylate moieties have been synthesized and studied for their structural and chemical properties, which may provide insights into the behavior of the compound .

Synthesis Analysis

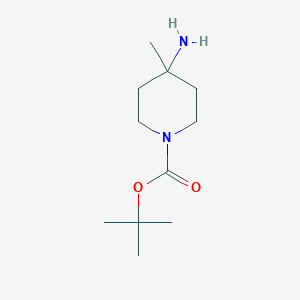

The synthesis of related compounds involves multi-step reactions starting from commercially available materials. For instance, tert-butyl 4-formyl-3,6-dihydropyridine-1(2H)-carboxylate, an intermediate for anticancer drugs, was synthesized through nucleophilic substitution, oxidation, halogenation, and elimination reactions with a high total yield of 71.4% . Similarly, other tert-butyl piperazine-1-carboxylate derivatives were synthesized using different starting materials and conditions, confirming the versatility and reactivity of the tert-butyl piperazine moiety in various synthetic routes .

Molecular Structure Analysis

The molecular structures of the synthesized compounds were characterized using techniques such as 1H NMR, 13C NMR, mass spectrometry, and FT-IR . X-ray diffraction provided detailed insights into the crystal structures, revealing the conformation of the piperazine ring and the dihedral angles between connected rings . Density functional theory (DFT) calculations were employed to optimize the molecular structures and compare them with experimental data, ensuring the accuracy of the structural information .

Chemical Reactions Analysis

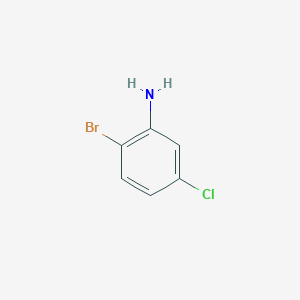

The tert-butyl piperazine-1-carboxylate derivatives participate in various chemical reactions, which are essential for their transformation into biologically active compounds. For example, amination reactions were used to introduce amino groups into the piperazine ring, as demonstrated in the synthesis of tert-butyl-4-(4-amino-3-methyl-5-nitrophenyl)piperazine-1-carboxylate . The reactivity of these compounds under different conditions highlights their potential as versatile intermediates in medicinal chemistry.

Physical and Chemical Properties Analysis

The physical and chemical properties of the tert-butyl piperazine-1-carboxylate derivatives were explored through DFT studies, which included molecular electrostatic potential and frontier molecular orbital analyses . These studies provide valuable information on the electronic distribution within the molecules, which is crucial for understanding their reactivity and interaction with biological targets. Additionally, vibrational analysis using FT-IR helped in identifying functional groups and confirming the molecular structure .

Scientific Research Applications

Synthesis and Characterization

Tert-butyl 4-(2-chloropyrimidin-4-yl)piperazine-1-carboxylate and its derivatives have been widely studied in terms of their synthesis and molecular structure. These compounds are typically synthesized through various chemical reactions, such as condensation and substitution, and are characterized using spectroscopic methods like LCMS, NMR, and X-ray diffraction. For instance, a study demonstrated the synthesis and characterization of a tert-butyl piperazine derivative, providing insights into its molecular structure and confirming it via single crystal X-ray diffraction analysis (Mamat, Flemming, & Köckerling, 2012).

Biological Evaluation

Several studies have focused on evaluating the biological properties of tert-butyl piperazine derivatives. These compounds have been screened for activities like antibacterial, anthelmintic, and antifungal. For example, one derivative exhibited moderate anthelmintic and poor antibacterial activity, as reported in a study involving in vitro testing against several microorganisms (Kulkarni et al., 2016).

Anticorrosive Properties

Research has also explored the application of tert-butyl piperazine derivatives as anticorrosive agents. In a study, a novel heterocyclic compound was synthesized and tested for its ability to inhibit corrosion of carbon steel in acidic environments. The study found that the compound effectively protected steel surfaces with high inhibition efficiency, indicating its potential as a corrosion inhibitor (Praveen et al., 2021).

Antipsychotic Agent Research

Tert-butyl piperazine derivatives have been evaluated as potential antipsychotic agents. These studies involve synthesizing heterocyclic analogs and assessing their efficacy in vitro and in vivo for binding to various receptors and antagonizing specific responses in animal models. This research aims to develop new compounds with antipsychotic properties and lower side effects compared to existing drugs (Norman et al., 1996).

Safety and Hazards

properties

IUPAC Name |

tert-butyl 4-(2-chloropyrimidin-4-yl)piperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19ClN4O2/c1-13(2,3)20-12(19)18-8-6-17(7-9-18)10-4-5-15-11(14)16-10/h4-5H,6-9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZYDEJABHMSOIM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)C2=NC(=NC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19ClN4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60458482 | |

| Record name | tert-Butyl 4-(2-chloropyrimidin-4-yl)piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60458482 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.77 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl 4-(2-chloropyrimidin-4-yl)piperazine-1-carboxylate | |

CAS RN |

221050-88-0 | |

| Record name | tert-Butyl 4-(2-chloropyrimidin-4-yl)piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60458482 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

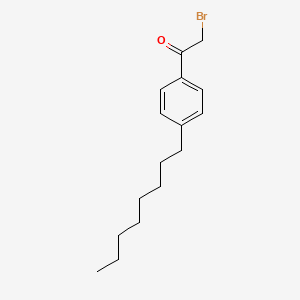

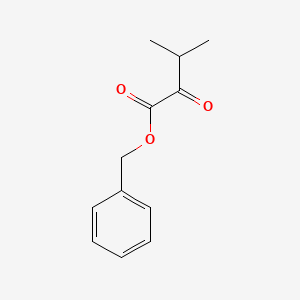

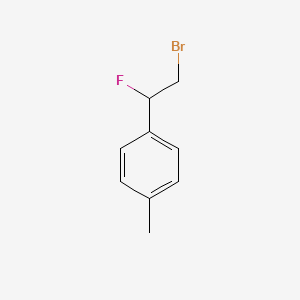

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2R)-N-hydroxy-3-methyl-2-[(4-phenylphenyl)sulfonyl-propan-2-yloxyamino]butanamide](/img/structure/B1280258.png)